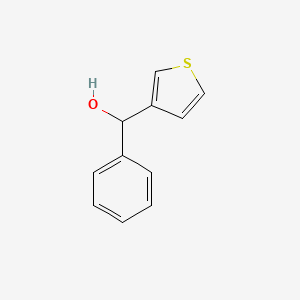
2-amino-7-bromocyclohepta-2,4,6-trien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-7-bromocyclohepta-2,4,6-trien-1-one is an organic compound with the molecular formula C7H6BrNO It is characterized by a seven-membered ring structure with alternating double bonds, a bromine atom at the 7th position, and an amino group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-bromocyclohepta-2,4,6-trien-1-one typically involves the bromination of cyclohepta-2,4,6-trien-1-one followed by the introduction of an amino group. One common method is:
Bromination: Cyclohepta-2,4,6-trien-1-one is treated with bromine in an inert solvent such as carbon tetrachloride or chloroform to introduce the bromine atom at the 7th position.
Amination: The brominated intermediate is then reacted with ammonia or an amine under suitable conditions to replace the bromine atom with an amino group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-7-bromocyclohepta-2,4,6-trien-1-one can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the amino group or the ring structure.
Addition Reactions: The double bonds in the ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, acids, and bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Addition Reactions: Reagents such as hydrogen halides or halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
2-amino-7-bromocyclohepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-amino-7-bromocyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes or receptors. The amino group and the bromine atom can participate in binding interactions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as its role in inhibiting specific enzymes or modulating receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-7-chlorocyclohepta-2,4,6-trien-1-one: Similar structure with a chlorine atom instead of bromine.
2-amino-7-fluorocyclohepta-2,4,6-trien-1-one: Similar structure with a fluorine atom instead of bromine.
2-amino-7-iodocyclohepta-2,4,6-trien-1-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
2-amino-7-bromocyclohepta-2,4,6-trien-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chlorine, fluorine, and iodine counterparts.
Eigenschaften
CAS-Nummer |
36039-41-5 |
|---|---|
Molekularformel |
C7H6BrNO |
Molekulargewicht |
200.03 g/mol |
IUPAC-Name |
2-amino-7-bromocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H6BrNO/c8-5-3-1-2-4-6(9)7(5)10/h1-4H,(H2,9,10) |
InChI-Schlüssel |
PIDKCMXFTVKLLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=O)C(=C1)N)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
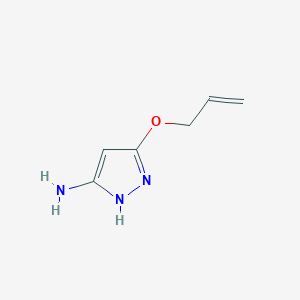
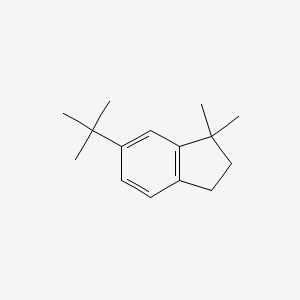

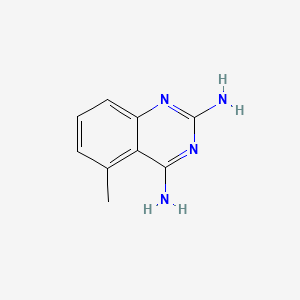
![2-Propen-1-one, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B8788318.png)
![N-[4-(4-chloro-2-nitrophenoxy)phenyl]acetamide](/img/structure/B8788320.png)
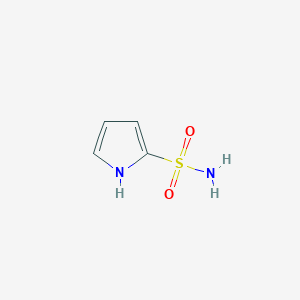
![5,6,7,8-Tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B8788330.png)


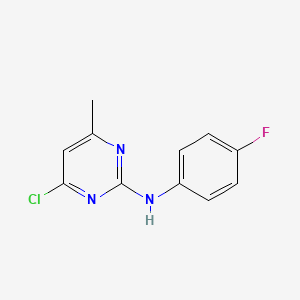
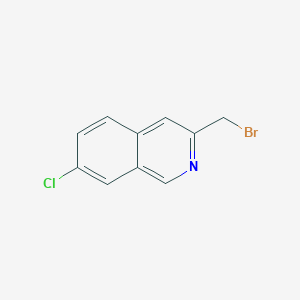
![3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-[2-(4-morpholinyl)ethoxy]-](/img/structure/B8788353.png)
